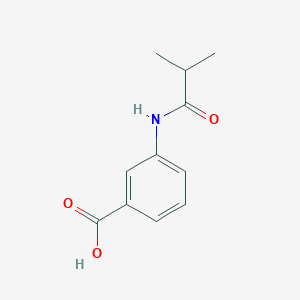

4-(2,4,6-Trimethylbenzoyl)benzoic acid

Vue d'ensemble

Description

“4-(2,4,6-Trimethylbenzoyl)benzoic acid” is a chemical compound. It is functionally related to benzoic acid . The three methyl substituents are located at positions 2, 4, and 6 .

Synthesis Analysis

The synthesis of “4-(2,4,6-Trimethylbenzoyl)benzoic acid” involves several steps. Mesitylene and carbon dioxide react under the catalysis of aluminum trichloride. The reaction liquid is then dripped into hydrolysis liquid and a hydrolysis reaction is carried out at a temperature not higher than 80°C. After the hydrolysis is finished, the mixture is static and layered. An organic layer is taken and water is added to obtain a distilled mixed solution. The solution is heated to 95-100°C, and then azeotropic reflux is performed to evaporate mesitylene to obtain 2,4,6-trimethylbenzoic acid .Molecular Structure Analysis

The molecular formula of “4-(2,4,6-Trimethylbenzoyl)benzoic acid” is C10H12O2 . The molecular weight is 164.20 g/mol . The InChI string is InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis

The melting point of “4-(2,4,6-Trimethylbenzoyl)benzoic acid” is 152-155°C . The SMILES string is Cc1cc©c(c©c1)C(O)=O .Applications De Recherche Scientifique

Photopolymerization

In the field of photopolymerization, this compound serves as a photoinitiator to produce polymers with specific properties . It’s particularly useful in creating materials with fine details, which is crucial for applications like microelectronics and specialized coatings.

Shape-Memory Polymers

4-(2,4,6-Trimethylbenzoyl)benzoic acid: plays a role in developing biobased thermoresponsive shape-memory polymers . These polymers can return to their original shape after deformation, which is valuable for self-healing materials and smart textile applications.

3D Printing Materials

This chemical is integral in formulating the resins used in 3D printing . It helps in achieving the desired consistency and reactivity of the resin, which is pivotal for high-quality 3D printed products.

Biomedical Applications

In biomedical research, 4-(2,4,6-Trimethylbenzoyl)benzoic acid is involved in creating biocompatible materials . These materials are used in medical devices and implants that interact with biological systems without causing adverse reactions.

Pharmaceuticals

While not directly used in pharmaceuticals, 4-(2,4,6-Trimethylbenzoyl)benzoic acid may be involved in the synthesis of complex drug molecules . Its chemical structure could be a building block for creating active pharmaceutical ingredients.

Material Science

This compound is utilized in material science to synthesize new materials with unique properties, such as enhanced durability or electrical conductivity . It’s particularly useful in the development of advanced composites and nanomaterials.

Chemical Synthesis

In chemical synthesis, 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used as a reagent or intermediate in synthesizing various chemical compounds . Its role is crucial in creating complex molecules for research and industrial applications.

Safety and Hazards

The safety data sheet for benzoic acid, which is functionally related to “4-(2,4,6-Trimethylbenzoyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) - lungs .

Propriétés

IUPAC Name |

4-(2,4,6-trimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTOOAGTYSVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357888 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

CAS RN |

65414-32-6 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

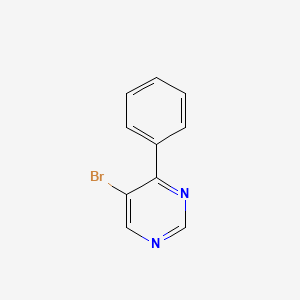

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

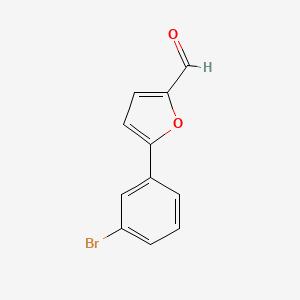

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)